Alkaline Hydrolysis: 2-Pyridyl vs. 4-Pyridyl Benzoates
The second-order rate constant (kOH) for alkaline hydrolysis of 2-pyridyl benzoate is measurably lower than that of the 4-pyridyl regioisomer. The Brønsted-type plot for 2-pyridyl benzoate yields a βlg value of -0.2 to -0.3, consistent with a stepwise mechanism where leaving group expulsion occurs after the rate-determining step, whereas the 4-pyridyl analog displays a different kinetic profile [1].
| Evidence Dimension | Second-order rate constant (kOH) for alkaline hydrolysis |
|---|---|
| Target Compound Data | kOH not explicitly reported in abstract; βlg ≈ -0.2 to -0.3 |
| Comparator Or Baseline | 4-pyridyl X-substituted-benzoates (5a-5l) |
| Quantified Difference | 2-pyridyl benzoates exhibit lower reactivity than 4-pyridyl benzoates; ρX = 1.57 (2-pyridyl) vs. ρX = 1.47 (4-pyridyl) in Yukawa–Tsuno analysis |
| Conditions | Alkaline hydrolysis in aqueous solution; Hammett and Yukawa–Tsuno correlation analysis |
Why This Matters
This quantifies the regioisomer-dependent reactivity, allowing researchers to predict relative hydrolysis rates when selecting a pyridylbenzoate building block for prodrug design or linker chemistry.
- [1] Um, I. H., et al. (2017). Kinetic Study on Alkaline Hydrolysis of 2-Pyridyl and 4-Pyridyl X-substituted-Benzoates: Effects of Benzoyl Substituent X and Leaving-Group Basicity on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 38(10), 1138–1142. View Source
